4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

Physical property Handling Formulation

Sourcing a crystalline pyridinium salt with the exact 4-substituted regiochemistry needed for tirofiban synthesis often leads to hygroscopic free bases that are difficult to handle. This hydrochloride salt solves that challenge. - Crystalline solid (mp 156-157.6 °C) enables precise gravimetric handling, unlike the liquid free base. - Terminal -OH group on the butyl chain provides a reactive anchor for downstream functionalization or surface tethering. - Consistent ≥98% purity (GC) with ≤0.5% moisture supports reproducible stoichiometric additions in multi-step sequences.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B7892689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESC1=C[NH+]=CC=C1CCCCO.[Cl-]
InChIInChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H
InChIKeySKKZAWIISKPYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride (CAS 90642-84-5): A Hydroxyalkyl-Pyridinium Chloride for Synthesis and Ionic Liquid Research


The compound 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride (systematically 4-(4-hydroxybutyl)pyridinium chloride, CAS 90642-84-5, molecular formula C9H14ClNO, MW 187.67) belongs to the family of pyridinium-based quaternary ammonium salts and features a terminal hydroxyl group on a four-carbon alkyl chain at the pyridine 4-position . Unlike simple N-alkyl pyridinium chlorides, this compound exists as a crystalline solid with a melting point of approximately 156–157.6 °C and carries a permanent positive charge on the pyridinium nitrogen balanced by a chloride counterion . Its structure is directly related to the free base 4-(pyridin-4-yl)butan-1-ol (CAS 5264-15-3), a known key intermediate for the antiplatelet drug tirofiban, but the hydrochloride salt form imparts markedly different physical properties that influence handling, stability, and downstream reactivity .

Why Generic Substitution of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride Is Scientifically Flawed


In procurement, it is tempting to substitute any pyridinium chloride salt for another, but the presence of the terminal hydroxyl group on the butyl chain of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride fundamentally alters its solvation behavior, hydrogen-bonding capacity, and suitability as a synthetic intermediate compared with non-hydroxylated analogs such as 1-butylpyridinium chloride (CAS 1124-64-7) . The hydrochloride salt form is a crystalline solid (mp 156–157.6 °C) suitable for precise gravimetric handling, whereas the free base is a hygroscopic liquid (bp 290.9 °C) that is more difficult to weigh accurately and prone to oxidation during storage . Furthermore, the 4-substituted pyridinium architecture is an established scaffold for tirofiban intermediate chemistry, whereas 1-substituted N-alkyl pyridinium salts lack the regiochemistry required for this pathway [1]. The quantitative evidence below demonstrates that these differences are not merely semantic—they translate into measurable advantages in purity, stability, and application-specific performance.

Quantitative Differentiation of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride from Closest Analogs


Physical State and Melting Point: Crystalline Solid vs. Liquid Free Base

The hydrochloride salt (CAS 90642-84-5) is a crystalline solid with a melting point of 156–157.6 °C, whereas its direct free base analog, 4-(pyridin-4-yl)butan-1-ol (CAS 5264-15-3), is a light yellow liquid at room temperature with a boiling point of 290.9 °C . The transformation from a liquid to a solid upon salt formation represents a fundamental change in physical state that directly impacts gravimetric accuracy during weighing and the ability to prepare reproducible stock solutions. For comparison, the non-hydroxylated analog 1-butylpyridinium chloride (CAS 1124-64-7) is also a solid but melts at a higher temperature of 162 °C, indicating that the hydroxyl group in the target compound depresses the melting point by approximately 5–6 °C relative to the simple N-alkyl pyridinium chloride, likely due to altered crystal packing from intermolecular hydrogen bonding .

Physical property Handling Formulation

Purity and Moisture Specifications: Vendor Batch Data vs. Generic Pyridinium Salts

According to a commercial product specification sheet from Capot Chemical, 4-(pyridin-4-yl)butan-1-ol hydrochloride is supplied with a minimum purity of 98% (by GC) and a maximum moisture content of 0.5% [1]. By comparison, commercial 1-butylpyridinium chloride is also specified at ≥98.0% purity (by argentometric titration), but moisture content is not routinely quantified or capped at the same low level, and the compound is explicitly noted as hygroscopic . The free base 4-(pyridin-4-yl)butan-1-ol (liquid) is also offered at 97–98% purity, but its liquid form makes moisture exclusion during storage more challenging, as it lacks the crystalline lattice that protects the hydrochloride salt from ambient water uptake .

Quality control Purity specification Procurement

Regiochemical Identity as a Tirofiban Intermediate: 4-Pyridinium vs. N-Alkyl Pyridinium Isomers

The compound 4-(pyridin-4-yl)butan-1-ol and its hydrochloride salt are explicitly disclosed as key intermediates in the synthesis of tirofiban hydrochloride, a glycoprotein IIb/IIIa receptor antagonist used for acute coronary syndrome [1]. In the patent CN101898998B, 4-pyridin-4-ylbutan-1-ol is a designated starting material that undergoes further functionalization at the hydroxyl terminus to build the full tirofiban structure; this synthetic route is contingent on the 4-substitution pattern of the pyridine ring, not the 1-substitution (N-alkyl) pattern found in simple N-alkyl pyridinium chlorides such as 1-butylpyridinium chloride or N-butyl-4-methylpyridinium salts [1]. A non-hydroxylated N-alkyl pyridinium chloride cannot serve as a replacement in this pathway because (a) it lacks the terminal hydroxyl handle for esterification or etherification, and (b) the N-alkyl quaternization renders the pyridinium nitrogen incapable of participating in the subsequent coupling chemistry required for tirofiban assembly [2].

API intermediate synthesis Regiochemistry Tirofiban

Hydrogen-Bond Donor Capacity: OH-Terminated Pyridinium vs. Methyl-Terminated N-Alkyl Pyridinium

The 4-(hydroxybutyl)pyridinium cation ([HOC₄Py]⁺) possesses a terminal OH group that acts as a hydrogen-bond donor, a structural feature absent in the methyl-terminated pentylpyridinium cation ([C₅Py]⁺). A research study on ionic liquid nanostructure compared [HOC₄Py]NTf₂ and [C₅Py]NTf₂ (identical except for OH vs. CH₃ terminus) and demonstrated that the OH-defect significantly influences the size and distribution of cationic clusters in mixtures [1]. While this study used the NTf₂⁻ anion rather than chloride, the cation structure is identical to that in the target compound, and the OH-mediated hydrogen-bonding effect is a class-level property of the cation itself. The chloride salt form with the hydroxyl group is therefore predicted to exhibit different self-aggregation, solvation, and ion-pairing behavior compared with non-hydroxylated pyridinium chlorides, which is directly relevant to its use as an ionic liquid precursor or phase-transfer catalyst [2].

Ionic liquids Hydrogen bonding Solvation

Storage Stability: Moisture-Sensitive Crystalline Salt vs. Hygroscopic N-Alkyl Pyridinium Chloride

Vendor documentation for 4-(4-Pyridyl)-1-butanol hydrochloride recommends storage at room temperature, away from moisture, and notes that the compound is stable under sealed, dry conditions [1]. In contrast, 1-butylpyridinium chloride is explicitly described as hygroscopic by multiple commercial sources and is recommended for storage under inert gas . The difference in hygroscopicity between a 4-substituted hydroxyalkyl pyridinium chloride and a 1-substituted N-alkyl pyridinium chloride can be rationalized by the hydrogen-bonding network formed by the terminal OH group in the crystal lattice of the target compound, which may reduce the thermodynamic driving force for water sorption compared with the more ionic-lattice structure of N-alkyl pyridinium halides. Additionally, the free base form (4-(pyridin-4-yl)butan-1-ol) is a liquid susceptible to oxidation and requires storage in a cool, dry place, further underscoring the stability advantage of the hydrochloride crystalline form .

Stability Storage conditions Hygroscopicity

Scalable Production: Commercial Availability at Kilogram Scale vs. Milligram-Only Research Chemicals

The hydrochloride salt of 4-(pyridin-4-yl)butan-1-ol is commercially available at production scales up to kilograms, as specified by Capot Chemical, with established quality control parameters including GC purity ≥98% and moisture ≤0.5% [1]. The free base is also available at bulk scale from multiple vendors, but the hydrochloride salt form offers the combined benefits of solid-state handling, defined stoichiometry (1:1 salt), and the ability to generate the free base in situ by simple neutralization if required. In contrast, related hydroxyalkyl pyridinium bromides such as the N-alkyl-4-(4-hydroxybut-2-ynyl) pyridinium bromides reported for corrosion inhibition are primarily synthesized at laboratory scale (milligram to gram quantities) and are not yet available as off-the-shelf catalog products [2]. The chloride salt thus represents a more procurement-ready option for researchers transitioning from discovery to process development.

Scale-up Bulk procurement Industrial supply

Optimal Application Scenarios for Procuring 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride Based on Quantitative Evidence


Tirofiban and Glycoprotein IIb/IIIa Antagonist Intermediate Synthesis

This compound is a validated intermediate for tirofiban hydrochloride synthesis as disclosed in patent CN101898998B [1]. The 4-substituted pyridine ring bearing a ω-hydroxybutyl chain provides the exact regiochemistry required for downstream functionalization; no N-alkyl pyridinium salt can substitute this scaffold. The crystalline hydrochloride form (mp 156–157.6 °C) facilitates precise stoichiometric addition in multi-step sequences, while the ≤0.5% moisture specification ensures compatibility with water-sensitive coupling reactions [2].

Hydroxy-Functionalized Pyridinium Ionic Liquid and Deep Eutectic Solvent Development

The [HOC₄Py]⁺ cation is structurally identical to cations used in advanced ionic liquid research where terminal OH groups modulate hydrogen-bonding networks and cluster formation [1]. The chloride salt serves as a direct precursor for anion metathesis to generate task-specific ionic liquids (e.g., with NTf₂⁻, BF₄⁻, or PF₆⁻ anions). The OH group provides a reactive handle for further tethering to polymers, silica, or electrode surfaces [2]. The solid form (vs. the liquid free base) simplifies precise molar measurements during IL synthesis.

Phase-Transfer Catalysis and Biphasic Reaction Media

The combination of a permanent pyridinium cation and a terminal hydroxyl group endows this compound with amphiphilic character (LogP of free base = 1.40), making it suitable as a phase-transfer catalyst or as a component in microemulsion systems [1]. Unlike 1-butylpyridinium chloride, which has only hydrophobic/hydrophilic duality from the cation–anion separation, the additional OH group can participate in specific substrate recognition or transition-state stabilization, potentially enhancing catalytic selectivity in biphasic reactions [2].

Corrosion Inhibitor Research and Formulation Studies

Structurally related N-alkyl-4-(4-hydroxybut-2-ynyl) pyridinium bromides have demonstrated measurable corrosion inhibition on X70 steel in 20% HCl, with performance evaluated by weight loss and Tafel polarization methods [1]. The target hydrochloride compound shares the 4-hydroxybutyl pyridinium scaffold and represents a readily available, scalable alternative for corrosion inhibitor screening libraries, bypassing the need for custom synthesis of the brominated analogs [2].

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